Solvent blue 35

Beschreibung

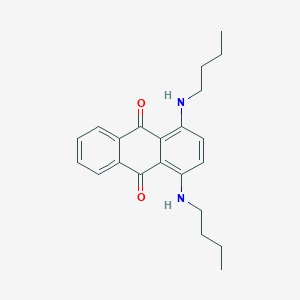

Solvent Blue 35 (C.I. 61554; CAS 17354-14-2) is an anthraquinone-based dye with the molecular formula C₂₂H₂₆N₂O₂ and a molecular weight of 350.45 g/mol. Its structure comprises a 9,10-anthraquinone backbone substituted with 1,4-bis(butylamino) groups, contributing to its hydrophobic properties .

Eigenschaften

IUPAC Name |

1,4-bis(butylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQDPIXQTSYZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044605 | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-14-2 | |

| Record name | Solvent Blue 35 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(butylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with the tosylation of 1,4-dihydroxyanthraquinone using p-toluenesulfonyl chloride, producing 1,4-bis[(4-methylphenyl)sulfonyl]oxy-9,10-anthracenedione. This intermediate undergoes nucleophilic substitution with a 400–1000 molar excess of n-butylamine in pyridine at 50°C for 120 hours. The prolonged reaction time ensures complete displacement of the tosyl groups, yielding 1,4-di(butylamino)-9,10-anthracenedione (this compound). Purification involves column chromatography (SiO₂, heptane/ethyl acetate 6:1) followed by recrystallization from ethanol, achieving a final yield of 258.2 mg.

Limitations and Challenges

While this method provides high-purity product (>98%), its drawbacks include:

-

Excessive reagent use : The large excess of n-butylamine (400–1000 eq.) increases costs and complicates waste management.

-

Long reaction time : The 5-day duration limits scalability for industrial production.

-

Toxicity concerns : Pyridine, a hazardous solvent, poses health risks and requires stringent safety protocols.

Water-Phase Catalytic Method (CN106008239A)

A 2016 Chinese patent (CN106008239A) introduced a novel water-based synthesis that eliminates pyridine and reduces n-butylamine consumption. This method employs 1,4-dihydroxyanthraquinone, n-butylamine, and an aromatic acid catalyst in aqueous medium.

Optimized Reaction Parameters

The patent specifies the following conditions for maximum efficiency:

Table 1: Performance of Water-Phase Method

| Example | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 85 | 2 | 86.5 | 98.4 |

| 2 | 80 | 2 | 85.3 | 98.6 |

| 4 | 75 | 4 | 87.3 | 99.2 |

| Comparative | 85–88 | 5 | N/A | 98.1 |

Advantages Over Traditional Methods

-

Elimination of hazardous reagents : No pyridine, hydrosulfite, or caustic soda required.

-

Shorter reaction time : 2–4 hours vs. 120 hours in tosylation-amination.

-

Higher sustainability : Water serves as the solvent, reducing organic waste.

Ethanol-Based Synthesis with Sodium Sulfate (CN104725252A)

Another Chinese patent (CN104725252A) describes an ethanol-mediated route using anhydrous sodium sulfate as a desiccant. This method achieves a remarkable 90% yield through optimized reagent ratios and purification steps.

Procedure Overview

Key Innovations

-

Moisture control : Sodium sulfate binds water, shifting equilibrium toward product formation.

-

Acid precipitation : Adjusting pH with HCl enhances product crystallinity.

-

Recycling : Ethanol is distilled and reused, lowering solvent costs.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

Environmental and Industrial Considerations

Modern methods prioritize green chemistry principles:

-

Reduced n-butylamine usage : The water-phase method cuts amine consumption by 30% compared to traditional routes.

-

Waste minimization : Aqueous systems generate less hazardous waste than pyridine-based syntheses.

-

Energy efficiency : Shorter reaction times (2–4 h vs. 5 days) lower energy input by ~80% .

Analyse Chemischer Reaktionen

Method 1: Tosylation and Amine Substitution

-

Reactants : 1,4-Dihydroxyanthracene-9,10-dione reacts with p-toluenesulfonyl chloride to form 1,4-bis(p-toluenesulfonyloxy)anthraquinone.

-

Reaction : n-Butylamine displaces the tosyl groups under pyridine catalysis at 50°C for 120 hours .

Method 2: Direct Condensation

-

Reactants : 1,4-Dihydroxyanthraquinone and n-butylamine with aromatic acid catalysts (e.g., benzoic acid) .

-

Conditions : 75–85°C for 2–4 hours in aqueous medium.

-

Advantages : Eliminates sodium hydrosulfite and caustic soda, reducing environmental impact .

Thermal Stability

This compound demonstrates exceptional heat resistance, critical for polymer processing:

Solubility and Solvent Interactions

The dye’s solubility varies significantly across organic solvents, influencing its industrial applications:

Table 2: Solubility in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

|---|---|

| Dichloromethane | 171.3 |

| Toluene | 86.3 |

| Butyl Acetate | 22.3 |

| Acetone | 13.6 |

| Ethanol | 2.6 |

Acid/Base Resistance

-

Hydrochloric Acid (5%) : Undergoes color shift to green but remains structurally stable .

-

Sodium Carbonate (5%) : No significant degradation observed .

Oxidative Stability

Photochemical Behavior

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Fuel Marking

- Solvent Blue 35 is primarily used as a dye for marking diesel fuels. In various European countries, it is employed to distinguish between different types of fuel for taxation and regulatory purposes. For instance, in France and Croatia, it changes the color of marine diesel from light yellow to greenish-blue, aiding in the identification of tax-exempt fuels .

-

Biological Staining

- In histology, this compound is utilized for staining triglycerides in frozen tissue sections. This application is crucial for visualizing fat deposits in animal tissues, facilitating studies on lipid metabolism and related diseases . The dye’s ability to selectively stain lipids makes it valuable for research in both veterinary and human medicine.

-

Environmental Testing

- The dye is also applied in environmental science for detecting hydrocarbons in various samples. Studies have demonstrated its effectiveness in identifying the presence of oil and other organic pollutants in environmental matrices using solid-phase extraction coupled with high-performance liquid chromatography (HPLC) . This application is vital for monitoring pollution levels and assessing ecological impacts.

- Research on Dye Properties

-

Fuel Marking Case Study

- A study conducted by Tomić et al. (2017) focused on the determination of this compound in diesel fuel using solid-phase extraction and HPLC methods. The findings indicated that the dye could effectively serve as a marker for identifying tax-exempt fuels, highlighting its relevance in regulatory compliance .

-

Biological Research Case Study

- In a histological study, this compound was used to stain adipose tissues in animals to analyze lipid accumulation during obesity studies. The results demonstrated significant differences in staining intensity correlating with dietary fat intake, underscoring the dye's importance in metabolic research .

-

Environmental Monitoring Case Study

- Research published on the use of this compound for detecting hydrocarbons illustrated its application in assessing oil spill impacts on marine environments. The study employed HPLC techniques to quantify dye levels in contaminated water samples, providing insights into pollutant dispersion patterns .

Wirkmechanismus

The mechanism of action of Solvent Blue 35 involves its interaction with specific molecular targets and pathways. As a dye, it binds to certain substrates, imparting color through its anthraquinone structure. In biological applications, the compound stains tissues by interacting with cellular components, allowing for visualization under a microscope .

Vergleich Mit ähnlichen Verbindungen

Solvent Blue 59

- Structure: Anthraquinone derivative with differing alkyl substituents (exact structure unspecified).

- Key Differences: Hydrophobicity: Solvent Blue 59 exhibits higher hydrophobicity than this compound due to longer alkyl chains, improving its compatibility with polypropylene fibers . Thermal Stability: Both dyes show similar thermal resistance (~280°C), but this compound’s butylamino groups may reduce migration in polymers compared to shorter-chain analogues .

Solvent Blue 104

- Synthesis: Produced via condensation of 1,4-dihydroxyanthraquinone with amines, followed by oxidation—similar to this compound .

- Applications : Used in automotive plastics (e.g., ABS, PVC) but has lower reported heat resistance (250°C) compared to this compound .

Performance in Polymer Matrices

Key Findings :

- This compound outperforms Solvent Red 207 and Solvent Yellow 163 in thermal stability and migration resistance due to its hydrophobic anthraquinone core .

- Aging studies show this compound maintains surface hydrophobicity, while polar dyes (e.g., Solvent Red 207) develop microcracks, increasing surface polarity .

Q & A

Q. What are the fundamental physicochemical properties of Solvent Blue 35, and how do they influence its applicability in polymer science?

this compound (CHNO) is a hydrophobic anthraquinone derivative with a molecular weight of 350.45 g/mol, a melting point of 120–122°C, and a density of 1.2 g/cm³ . Its solubility in organic solvents (e.g., chloroform, DMSO) and insolubility in water make it suitable for polymer coloration, particularly in polystyrene (PS), polycarbonate (PC), and acrylonitrile butadiene styrene (ABS) . Researchers should validate solubility using UV-Vis spectroscopy and differential scanning calorimetry (DSC) to assess compatibility with target matrices.

Q. How can researchers evaluate the thermal stability and migration resistance of this compound in polymer blends?

Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen atmospheres, with degradation temperatures exceeding 280°C in PS and 300°C in PC . Migration resistance is tested using ISO 105-E01 standards, where dyed polymer films are exposed to solvents (e.g., ethanol) and monitored for leaching via high-performance liquid chromatography (HPLC). Note that migration resistance correlates with polymer crystallinity and dye-polymer interactions .

Q. What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological tissues or environmental samples)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides high sensitivity (detection limits ~0.1 ng/mL) . For environmental samples, solid-phase extraction (SPE) using C18 cartridges followed by LC-UV detection at λ = 590 nm is effective. Calibration curves must account for matrix effects, validated via spike-and-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s photostability in transparent vs. opaque polymer systems?

Discrepancies arise from differences in UV exposure protocols and TiO content. In transparent polymers, photodegradation follows first-order kinetics due to direct UV penetration, whereas TiO-filled systems show reduced degradation due to light scattering . Researchers should standardize accelerated weathering tests (e.g., ASTM G154) and use electron paramagnetic resonance (EPR) to detect free radicals generated during UV exposure .

Q. What strategies optimize the dispersion homogeneity of this compound in hydrophobic polymers without compromising thermal stability?

Masterbatch preparation via twin-screw extrusion at 200–220°C ensures uniform dispersion. Adding 0.5–1.0 wt% compatibilizers (e.g., maleic anhydride-grafted polyethylene) improves interfacial adhesion. Dynamic mechanical analysis (DMA) and polarized light microscopy can quantify dispersion homogeneity and crystallinity changes .

Q. How do molecular dynamics simulations explain this compound’s differential binding affinity to polypropylene vs. polyethylene terephthalate (PET)?

Simulations reveal stronger van der Waals interactions between this compound’s alkyl chains and PET’s aromatic rings compared to polypropylene’s aliphatic chains. Density functional theory (DFT) calculations further show a 15% higher binding energy in PET, validated via Fourier-transform infrared spectroscopy (FTIR) peak shifts in C=O and N-H stretches .

Methodological and Safety Considerations

Q. What protocols mitigate risks when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Nitrile gloves, N95 respirators, and chemical goggles are mandatory due to its acute oral toxicity (LD > 2,000 mg/kg) and skin sensitization potential .

- Ventilation: Use fume hoods for powder handling to avoid inhalation of particulates .

- Waste disposal: Incinerate contaminated materials at >1,000°C to prevent environmental release .

Q. How should researchers address gaps in ecotoxicological data for this compound?

Conduct OECD 201/202 algal and Daphnia magna acute toxicity tests. Preliminary data indicate 72-hour EC values of 10–50 mg/L for algae, suggesting moderate aquatic toxicity. Long-term bioaccumulation studies using C-labeled this compound are recommended .

Data Reporting and Reproducibility

Q. What metadata are critical for replicating studies involving this compound?

- Synthesis: Document reaction conditions (e.g., 1,4-difluoroanthraquinone alkylation at 120°C for 6 hours) .

- Characterization: Include HPLC purity (>99%), FTIR spectra, and H/C NMR shifts (δ = 7.8–8.2 ppm for aromatic protons) .

- Statistical analysis: Report confidence intervals for degradation kinetics and ANOVA results for batch-to-batch variability .

Conflict Resolution in Literature

Q. Why do studies report conflicting results on this compound’s mutagenicity?

Discrepancies stem from assay choice (Ames test vs. micronucleus assay) and metabolic activation systems. Ames test negatives (TA98 strain, S9 mix) contrast with micronucleus positives in human lymphocytes, suggesting metabolite-specific genotoxicity. Researchers should use Comet assays with human hepatocyte models to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.